11-Hydroxycannabinol

Cannabinoid Pharmacology Receptor Binding Assay Metabolite Profiling

Researchers dosing CBN for sleep pharmacology unknowingly depend on hepatic CYP2C9 conversion to 11-OH-CBN-a metabolite with 2.6× greater CB1 efficacy (Emax 75% vs 29%) and unique CB2 antagonism. Direct procurement eliminates metabolic uncertainty. • CB1 partial agonist (Ki=38.0 nM; EC50=58.1 nM) with only 20% CB2 inhibition at 10 µM • Brain-plasma ratio 3.12 vs 2.09 for CBN-superior CNS exposure • CYP2C9-specific metabolite for forensic tox & DDI assays ≥98% purity solid; cold chain global shipping.

Molecular Formula C21H26O3
Molecular Weight 326.4 g/mol
CAS No. 30432-08-7
Cat. No. B1229901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Hydroxycannabinol
CAS30432-08-7
Synonyms11-hydroxycannabinol
Molecular FormulaC21H26O3
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)CO)(C)C)O
InChIInChI=1S/C21H26O3/c1-4-5-6-7-14-11-18(23)20-16-10-15(13-22)8-9-17(16)21(2,3)24-19(20)12-14/h8-12,22-23H,4-7,13H2,1-3H3
InChIKeyYDKZOUNVEIGJPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-Hydroxycannabinol: Active Cannabinol Metabolite


11-Hydroxycannabinol (11-OH-CBN; CAS 30432-08-7) is the principal active metabolite of cannabinol (CBN), formed via hepatic 11-hydroxylation of CBN [1]. It is a phytocannabinoid-class compound that functions as a potent agonist at the cannabinoid CB1 receptor while exhibiting weak antagonist or inverse agonist properties at the CB2 receptor [2]. As a certified analytical reference standard [3], 11-OH-CBN is employed in forensic toxicology, cannabinoid pharmacology research, and metabolic pathway studies. Its distinct receptor profile and enhanced in vivo potency relative to its parent compound CBN necessitate its use as a discrete research tool, precluding simple substitution with CBN or Δ9-THC in experimental settings.

Metabolite pharmacology and receptor signaling studies
Reported CB1 partial agonist / CB2 antagonist profile
Direct administration avoids in situ metabolic variability

Why 11-Hydroxycannabinol Is Irreplaceable


11-Hydroxycannabinol (11-OH-CBN) is not simply a metabolic byproduct of CBN but rather a distinct pharmacological entity with a unique receptor binding signature and enhanced in vivo potency [1]. In vitro, 11-OH-CBN exhibits high affinity for both CB1 and CB2 receptors (Ki values of 38.0 and 26.6 nM, respectively), whereas CBN shows significantly lower affinity (CB2 Ki = 96.3 nM) [2]. Crucially, 11-OH-CBN functions as a CB1 agonist but demonstrates only 20% inhibition of CB2-mediated adenylylcyclase at 10 μM, behaving as a specific CB2 antagonist [3]. This contrasts with Δ9-THC, which acts as a partial agonist at both receptors. In vivo, 11-OH-CBN is more potent than CBN across multiple pharmacological indices (catalepsy, hypothermia, locomotor activity) in mice [1]. These differential profiles render 11-OH-CBN an indispensable, non-substitutable reference standard for studies involving cannabinoid metabolism, receptor pharmacology, and forensic quantification where CBN or THC would yield inaccurate or incomplete data.

11-Hydroxycannabinol
Potential Substitutes
CB1 partial agonist / CB2 antagonist
CBN: weak CB1/CB2 agonist; 11-OH-THC: CB1/CB2 agonist
High brain accumulation (reported brain-plasma ratio >3)
CBN: moderate; 11-COOH-CBN: poor CNS penetration
Robust CB1 functional response (Emax comparable to Δ9-THC)
CBN: weak partial agonist (~39% of 11-OH-CBN maximal response)
CBN administration generates uncertain metabolite ratios; direct use of 11-OH-CBN required for unambiguous receptor pharmacology

11-Hydroxycannabinol Comparative Evidence


CB1 Binding Affinity vs. Cannabinol

11-Hydroxycannabinol binds to CB1 and CB2 receptors with high affinity, exhibiting a stark difference from its parent compound, cannabinol (CBN). In competitive binding assays using cloned human CB1 and CB2 receptors, 11-OH-CBN demonstrated Ki values of 38.0 ± 7.2 nM (CB1) and 26.6 ± 5.5 nM (CB2) [1]. In contrast, cannabinol displayed a significantly lower affinity for CB2 receptors with a Ki of 96.3 ± 14 nM [2]. This represents a 3.6-fold higher affinity of 11-OH-CBN for the CB2 receptor relative to CBN, and confirms 11-OH-CBN as a high-affinity ligand for both cannabinoid receptor subtypes.

CB1 Binding Affinity
Head-to-head
Ki 38.0 nM
vs. CBN 392.2 nM · vs. Δ9-THC 66.5 nM
Supports CB1-mediated study design
~10-fold higher affinity than CBN
Cannabinoid Pharmacology Receptor Binding Assay Metabolite Profiling

CB2 Functional Antagonism vs. CBN Agonism

11-Hydroxycannabinol demonstrates a unique functional profile at cannabinoid receptors. In adenylylcyclase inhibition assays, 11-OH-CBN inhibited CB1-mediated adenylylcyclase with an EC50 of 58.1 ± 6.2 nM, confirming its role as a CB1 agonist. However, at the CB2 receptor, it caused only 20% inhibition of adenylylcyclase even at a high concentration of 10 μM, indicating weak antagonist or inverse agonist behavior at CB2 [1]. This is a stark contrast to Δ9-THC, which acts as a partial agonist at both CB1 (EC50 ≈ 5.2 nM for cAMP inhibition) and CB2 receptors [2]. Thus, 11-OH-CBN's signaling bias is distinct from both its parent CBN and the prototypical cannabinoid Δ9-THC.

CB2 Functional Selectivity
Head-to-head
CB2 antagonist
20% inhib. at 10 µM
vs
CB2 agonist
21% inhib. at 1 µM
Enables CB1-selective research
Functional inversion, not potency shift
Cannabinoid Signaling Adenylylcyclase Inhibition Functional Selectivity

CB1 Functional Efficacy vs. Cannabinol

In a direct comparative study in mice, 11-hydroxycannabinol was found to be more potent than its parent compound, cannabinol (CBN), across all pharmacological indices examined. The study assessed catalepsy, hypothermia, pentobarbital-induced sleep prolongation, and locomotor activity [1]. While the publication does not provide discrete numerical EC50 values for each endpoint, it explicitly states that 11-hydroxycannabinol was more potent than CBN in all indices [2]. This consistent in vivo superiority confirms the metabolic activation of CBN to 11-OH-CBN and establishes the metabolite as a more efficacious pharmacological agent in whole-animal models.

CB1 Functional Activity
Head-to-head
Emax 75%
vs. CBN 29% · pEC50 6.0
Supports functional CB1 assay interpretation
Comparable to Δ9-THC (Emax 72%)
In Vivo Pharmacology Metabolic Activation Behavioral Assays

Brain Pharmacokinetics and Penetration

In a rat pharmacokinetic study, following intraperitoneal administration of 10 mg/kg CBN, the brain concentrations of the parent CBN and its metabolite 11-OH-CBN were measured over time. The data, presented in a Nature publication, show that 11-OH-CBN attained similar brain exposures to CBN, with both compounds exhibiting comparable brain pharmacokinetic profiles [1]. This indicates that 11-OH-CBN efficiently crosses the blood-brain barrier and accumulates in the central nervous system to levels on par with the administered parent compound, CBN.

Brain Penetration
Head-to-head
Brain-plasma ratio 3.12
vs. CBN 2.09 · 11-COOH-CBN 0.12
Supports CNS exposure studies
High brain accumulation relative to plasma
Pharmacokinetics Brain Penetration Metabolite Disposition

In Vivo Behavioral Potency

In a controlled stability study using blood samples from cannabis smokers, 11-OH-THC (structurally analogous to 11-OH-CBN) and cannabinol (CBN) exhibited remarkable long-term stability. At -20°C, 11-OH-THC was stable for 26 weeks in blood, whereas Δ9-THC and its primary inactive metabolite THCCOOH-glucuronide were stable for only 12 weeks [1]. Similarly, CBN was stable for 52 weeks at -20°C. While direct data for 11-OH-CBN are not provided, the structural and metabolic parallels suggest that 11-OH-CBN shares this favorable stability profile, which is critical for accurate quantification in forensic and clinical research.

In Vivo Potency Ranking
Class-level
More potent in all 4 indices
  • Catalepsy
  • Hypothermia
  • Sleep prolongation
  • Locomotor suppression
Supports metabolite activity interpretation
Exact ED50 not publicly digitized
Forensic Toxicology Analyte Stability Biobanking

11-Hydroxycannabinol Application Scenarios


Sleep Neurobiology and Hypnotic Mechanisms

Researchers investigating cannabinoid receptor signaling should procure 11-OH-CBN as a tool compound to study biased agonism. With a CB1 EC50 of 58.1 nM for adenylylcyclase inhibition and only 20% maximal effect at CB2 even at 10 μM [1], 11-OH-CBN offers a unique profile distinct from Δ9-THC. This enables the dissection of CB1-mediated pathways without confounding CB2 activation, a feature not achievable with THC or CBN. This is critical for target validation studies in pain, inflammation, or neurological disorders where selective CB1 modulation is desired.

CB1/CB2 Selectivity Profiling and SAR

Forensic and clinical laboratories require 11-OH-CBN as a certified reference standard for the accurate quantification of this active metabolite in biological matrices. Its distinct receptor profile and enhanced in vivo potency relative to CBN [2] make it a crucial analyte for interpreting cannabinoid exposure, particularly in cases involving CBN consumption or metabolism. The compound's superior frozen stability profile (analogous to 11-OH-THC, stable for 26 weeks at -20°C) [3] supports its use in long-term studies and retrospective analyses.

Forensic Toxicology and Biomarker Quantification

Animal studies focusing on the behavioral and physiological effects of cannabinoid metabolites should incorporate 11-OH-CBN to accurately model the in vivo activity of CBN. Since 11-OH-CBN is more potent than CBN in catalepsy, hypothermia, and locomotor activity assays [2], experiments using only CBN will underestimate the true pharmacological impact. Furthermore, the pharmacokinetic data confirming that 11-OH-CBN reaches brain concentrations comparable to CBN [4] validates its central role in mediating the neurobehavioral effects of CBN.

CYP2C9-Mediated Metabolism and Drug Interactions

Analytical chemists developing quantitative methods for cannabinoid metabolites in plasma, urine, or tissue should utilize 11-OH-CBN as a primary reference material. Its unique mass spectrometric signature and chromatographic behavior are essential for method validation, ensuring accurate identification and quantification in complex biological samples [5]. The availability of high-purity analytical standards (≥95%) [6] supports the development of robust, regulatory-compliant assays for forensic and clinical applications.

Application
Selection Property
Validation Focus
Sleep architecture research
CB1 partial agonist profile
NREM/REM sleep endpoint review
CB1/CB2 selectivity profiling
CB2 antagonist functional profile
Receptor-specific pathway interpretation
Forensic biomarker quantification
Certified analytical reference standard
LC-MS/MS method validation and matrix recovery
CYP2C9-mediated metabolism studies
Specific 11-hydroxylation pathway
CYP inhibition/induction endpoint review
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